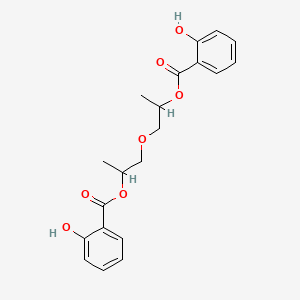

Oxydipropylene disalicylate

Description

Oxydipropylene disalicylate (CAS 55940-73-3) is a disalicylate ester derived from oxydipropylene (a dipropylene glycol ether) and salicylic acid. The compound features a central oxygen-bridged dipropylene backbone esterified with two salicylate groups.

Properties

CAS No. |

55940-73-3 |

|---|---|

Molecular Formula |

C20H22O7 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

1-[2-(2-hydroxybenzoyl)oxypropoxy]propan-2-yl 2-hydroxybenzoate |

InChI |

InChI=1S/C20H22O7/c1-13(26-19(23)15-7-3-5-9-17(15)21)11-25-12-14(2)27-20(24)16-8-4-6-10-18(16)22/h3-10,13-14,21-22H,11-12H2,1-2H3 |

InChI Key |

HSUZMJLDSUYWEM-UHFFFAOYSA-N |

SMILES |

CC(COCC(C)OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O |

Canonical SMILES |

CC(COCC(C)OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O |

Other CAS No. |

55940-73-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Oxydipropylene Dilaurate (CAS 94108-27-7)

- Structure : Shares the oxydipropylene backbone but is esterified with lauric acid instead of salicylic acid.

- Properties : The laurate ester’s long alkyl chain enhances lipophilicity, making it suitable as a lubricant or surfactant. In contrast, oxydipropylene disalicylate’s aromatic salicylate groups may confer antimicrobial or UV-stabilizing properties.

- Applications: Primarily industrial, whereas oxydipropylene disalicylate’s phenolic groups could enable niche biomedical or preservative uses .

Bisphenol A Disalicylate

- Structure: Features a bisphenol A (4,4'-isopropylidenediphenol) core esterified with salicylic acid.

- Properties: The rigid bisphenol backbone provides thermal stability, often utilized in polymer coatings or resins. Oxydipropylene disalicylate’s flexible propylene chain may improve solubility in polar solvents but reduce thermal resistance.

- Applications: Bisphenol A derivatives are common in plastics; oxydipropylene disalicylate’s applications remain less defined but could involve biodegradable materials due to its ester linkages .

Bacitracin Methylene Disalicylate (BMD)

- Structure : A polypeptide antibiotic (bacitracin) complexed with disalicylate via a methylene bridge.

- Properties : BMD’s antimicrobial activity stems from bacitracin’s inhibition of cell wall synthesis, while the disalicylate enhances stability and bioavailability. Oxydipropylene disalicylate lacks the polypeptide moiety, limiting direct antimicrobial efficacy.

- Applications : BMD is widely used in veterinary medicine to promote intestinal health in livestock (e.g., turkeys and rabbits) .

Comparative Data Table

| Compound | CAS Number | Backbone | Ester Groups | Key Properties | Applications |

|---|---|---|---|---|---|

| Oxydipropylene Disalicylate | 55940-73-3 | Oxydipropylene | Salicylate | Moderate solubility, potential antimicrobial activity | Industrial formulations, R&D |

| Oxydipropylene Dilaurate | 94108-27-7 | Oxydipropylene | Lauric acid | High lipophilicity | Lubricants, surfactants |

| Bisphenol A Disalicylate | Not provided | Bisphenol A | Salicylate | Thermal stability, rigidity | Polymer resins, coatings |

| Bacitracin Methylene Disalicylate | Not provided | Polypeptide + methylene | Salicylate | Antimicrobial, enhanced stability | Veterinary antimicrobial agent |

Research Findings and Functional Insights

Antimicrobial Activity

- BMD : Demonstrated efficacy in modulating gut microbiota and improving intestinal health in weaned rabbits at doses of 50–150 mg/kg feed . Oxydipropylene disalicylate’s salicylate groups may exhibit mild antimicrobial effects, but its lack of a bioactive peptide limits therapeutic utility.

- Bisphenol A Disalicylate: No direct antimicrobial data, but salicylate esters are known for preservative properties in polymers .

Solubility and Bioavailability

- Oxydipropylene disalicylate’s glycol backbone enhances water solubility compared to BMD’s polypeptide complex, which requires methanol/ethanol mixtures for HPLC analysis . Bisphenol A disalicylate’s hydrophobicity restricts it to non-aqueous applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.